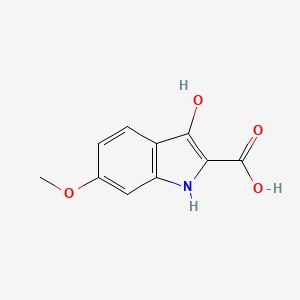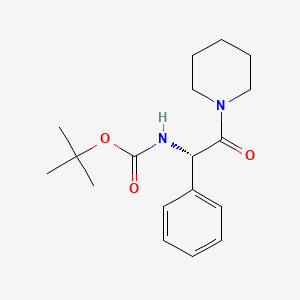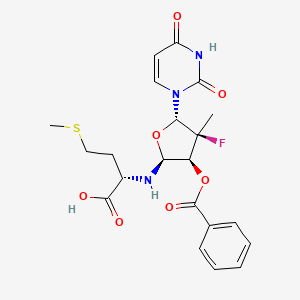
((2S,3S,4S,5S)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)-L-methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2S,3S,4S,5S)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)-L-methionine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzoyloxy group, a dihydropyrimidinyl moiety, and a methionine residue, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,3S,4S,5S)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)-L-methionine typically involves multi-step organic synthesis. Key steps may include:
- Formation of the tetrahydrofuran ring.
- Introduction of the benzoyloxy group.
- Incorporation of the dihydropyrimidinyl moiety.
- Attachment of the methionine residue.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
- Use of cost-effective reagents.
- Optimization of reaction conditions (temperature, pressure, solvents).
- Implementation of purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
((2S,3S,4S,5S)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)-L-methionine can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the methionine residue.
Reduction: Reduction of the dihydropyrimidinyl moiety.
Substitution: Nucleophilic substitution reactions involving the benzoyloxy group.
Common Reagents and Conditions
Common reagents and conditions for these reactions may include:
Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the methionine residue could yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry
In chemistry, ((2S,3S,4S,5S)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)-L-methionine can be used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry
In industry, this compound may find applications in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ((2S,3S,4S,5S)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)-L-methionine would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Inhibition of enzymes: Binding to active sites of enzymes and inhibiting their activity.
Interaction with nucleic acids: Binding to DNA or RNA and affecting their function.
Modulation of signaling pathways: Interacting with cellular receptors and modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other tetrahydrofuran derivatives, benzoyloxy-containing molecules, and dihydropyrimidinyl compounds.
Uniqueness
The uniqueness of ((2S,3S,4S,5S)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)-L-methionine lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C21H24FN3O7S |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S,4S,5S)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C21H24FN3O7S/c1-21(22)15(31-18(29)12-6-4-3-5-7-12)16(23-13(17(27)28)9-11-33-2)32-19(21)25-10-8-14(26)24-20(25)30/h3-8,10,13,15-16,19,23H,9,11H2,1-2H3,(H,27,28)(H,24,26,30)/t13-,15-,16-,19-,21-/m0/s1 |
InChI Key |
SZSIHOAQHODEJS-MCMGAVPUSA-N |
Isomeric SMILES |
C[C@@]1([C@H]([C@H](O[C@@H]1N2C=CC(=O)NC2=O)N[C@@H](CCSC)C(=O)O)OC(=O)C3=CC=CC=C3)F |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)NC(CCSC)C(=O)O)OC(=O)C3=CC=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


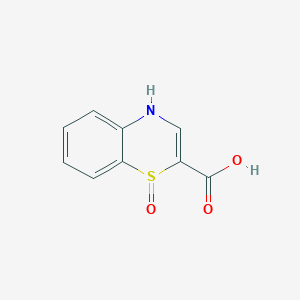
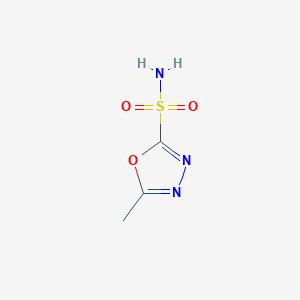
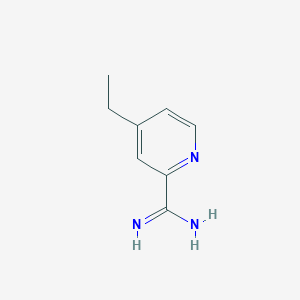
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13122459.png)
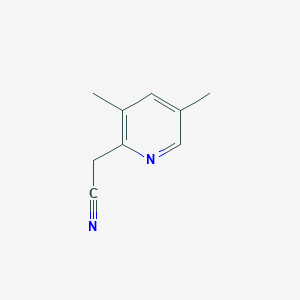
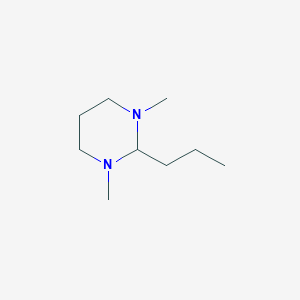
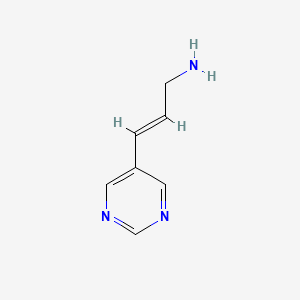
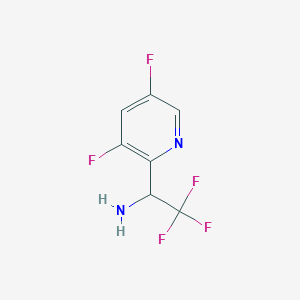
![[7-[bis(hexadecylsulfanyl)methylidene]-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B13122484.png)
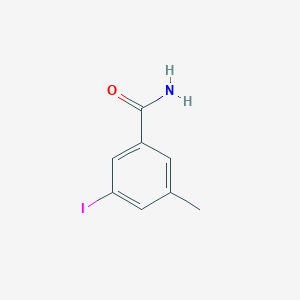
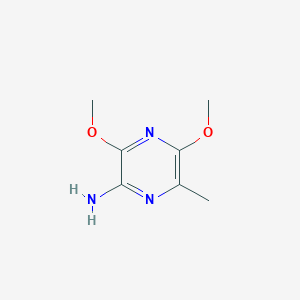
![Pyridine, 2-methyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B13122507.png)
